1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea
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Overview
Description
1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage, which is known for its stability under various conditions, making it a valuable component in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea typically involves the reaction of 2-methylphenyl isocyanate with 4-(2-oxopyrrolidin-1-yl)benzylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of a urea bond, resulting in the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of stable urea linkages.
Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea involves its interaction with specific molecular targets. The compound’s urea linkage allows it to form stable complexes with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates
- Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides
Uniqueness
1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea is unique due to its specific urea linkage and the presence of both 2-methylphenyl and 2-oxopyrrolidin-1-yl groups. These structural features contribute to its stability and potential bioactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-5-2-3-6-17(14)21-19(24)20-13-15-8-10-16(11-9-15)22-12-4-7-18(22)23/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOQQXNALWVRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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